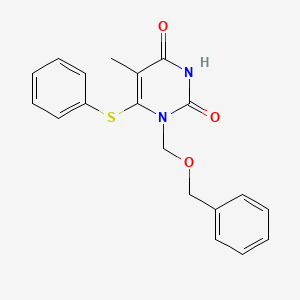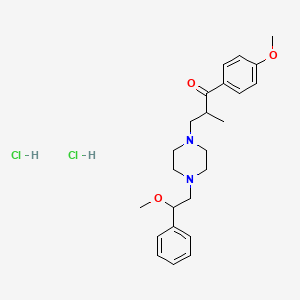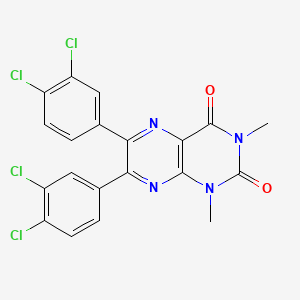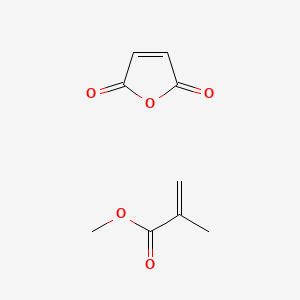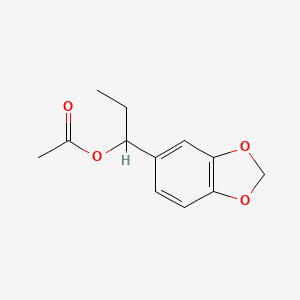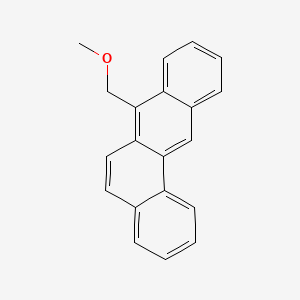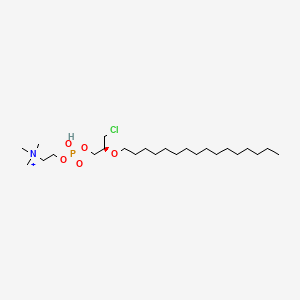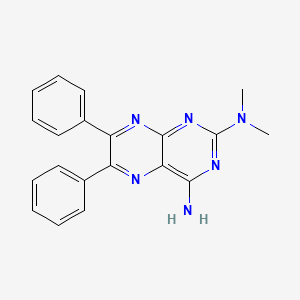
Rhenium ammine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triamminetrichlororhodium is a coordination compound with the chemical formula Cl₃H₉N₃Rh It is a rhodium complex where the central rhodium atom is coordinated to three ammonia molecules and three chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triamminetrichlororhodium can be synthesized through several methods. One common approach involves the reaction of rhodium trichloride with ammonia in an aqueous solution. The reaction typically proceeds under mild conditions, with the rhodium trichloride being dissolved in water and ammonia gas being bubbled through the solution. The resulting product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of triamminetrichlororhodium may involve more scalable methods, such as continuous flow reactors where rhodium trichloride and ammonia are continuously fed into the reactor, and the product is continuously removed. This method allows for the efficient production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triamminetrichlororhodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium complexes.
Substitution: The ammonia ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a catalyst.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands.
Applications De Recherche Scientifique
Triamminetrichlororhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment, where it may act as a cytotoxic agent targeting cancer cells.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Mécanisme D'action
The mechanism by which triamminetrichlororhodium exerts its effects involves the coordination of the rhodium center to various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the substrates being used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamminetrichloroplatinum: Similar in structure but with platinum as the central metal.
Triamminetrichloroiridium: Similar in structure but with iridium as the central metal.
Hexaamminerhodium(III) chloride: Contains six ammonia ligands instead of three.
Uniqueness
Triamminetrichlororhodium is unique due to its specific coordination environment and the properties imparted by the rhodium center. Compared to its platinum and iridium analogs, it may exhibit different reactivity and catalytic properties, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
26566-81-4 |
|---|---|
Formule moléculaire |
Cl3H6N3Rh-3 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
Clé InChI |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
SMILES canonique |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


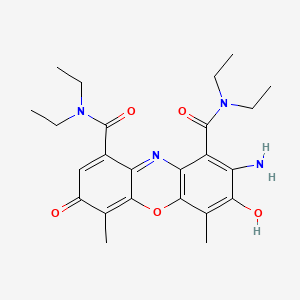
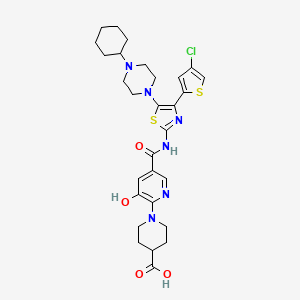

![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
